molecular formula C12H14O B14700522 2-Cyclohexen-1-ol, 5-phenyl-, cis- CAS No. 26114-87-4

2-Cyclohexen-1-ol, 5-phenyl-, cis-

Cat. No.: B14700522
CAS No.: 26114-87-4
M. Wt: 174.24 g/mol
InChI Key: XTGLNPVNSNUCHT-NWDGAFQWSA-N
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Description

2-Cyclohexen-1-ol, 5-phenyl-, cis- is an organic compound with a unique structure that includes a cyclohexene ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 5-phenyl-, cis- typically involves the hydrogenation of phenyl-substituted cyclohexadienes. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction proceeds through the selective hydrogenation of the double bonds in the cyclohexadiene ring, resulting in the formation of the desired cis-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure cis-isomer.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 5-phenyl-, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of phenyl-substituted cyclohexanone or cyclohexanal.

    Reduction: Formation of 5-phenylcyclohexanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Cyclohexen-1-ol, 5-phenyl-, cis- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 5-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: Contains a methyl and methylethenyl group instead of a phenyl group, leading to distinct applications and reactivity.

    trans-Carveol: A stereoisomer with different spatial arrangement, affecting its chemical behavior and applications.

Uniqueness

2-Cyclohexen-1-ol, 5-phenyl-, cis- is unique due to the presence of both a cyclohexene ring and a phenyl group, which confer specific chemical properties and reactivity. Its cis-configuration also influences its interactions with other molecules, making it distinct from its trans-isomers and other similar compounds.

Properties

CAS No.

26114-87-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1S,5S)-5-phenylcyclohex-2-en-1-ol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-6,8,11-13H,7,9H2/t11-,12+/m0/s1

InChI Key

XTGLNPVNSNUCHT-NWDGAFQWSA-N

Isomeric SMILES

C1C=C[C@H](C[C@H]1C2=CC=CC=C2)O

Canonical SMILES

C1C=CC(CC1C2=CC=CC=C2)O

Origin of Product

United States

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